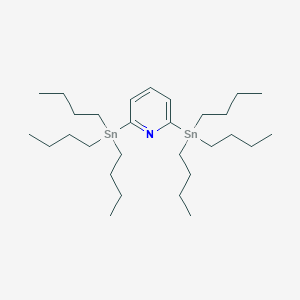

2,6-Bis(tributylstannyl)pyridine

Beschreibung

Significance of Organometallic Pyridine (B92270) Derivatives in Chemical Research

Organometallic pyridine derivatives are a class of compounds where a pyridine ring is bonded to a metal atom. These compounds are of significant interest in various fields of chemical research due to the unique properties conferred by the pyridine moiety. nih.gov The pyridine ring, a six-membered heterocycle containing a nitrogen atom, can act as a ligand, coordinating to metal centers through its nitrogen lone pair. wikipedia.org This coordination ability is fundamental to their application in catalysis, where they can stabilize metal complexes and influence their reactivity. researchgate.net

Furthermore, the electronic nature of the pyridine ring, being electron-deficient, makes it susceptible to nucleophilic attack, while also influencing the reactivity of substituents on the ring. wikipedia.org This reactivity allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecules. Pyridine derivatives are found in numerous biologically active compounds, including pharmaceuticals and natural products, as well as in functional materials with interesting optical and electronic properties. nih.govsciencepublishinggroup.com The ability to incorporate metal atoms into the pyridine scaffold further expands their utility, leading to applications in areas such as supramolecular chemistry and materials science. researchgate.netacs.org

The Role of Bis-Stannyl Pyridine Scaffolds in Advanced Synthesis

Bis-stannyl pyridine scaffolds, such as 2,6-Bis(tributylstannyl)pyridine, are particularly valuable reagents in organic synthesis. The presence of two tributyltin groups on the pyridine ring at the 2 and 6 positions provides two reactive sites for cross-coupling reactions. rsc.org The Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic halide or triflate catalyzed by a palladium complex, is a powerful method for forming carbon-carbon bonds. beilstein-journals.org

The utility of this compound lies in its ability to act as a "linchpin," connecting two different molecular fragments through sequential Stille couplings. This strategy allows for the construction of complex, often symmetrical, molecules from simpler precursors. tandfonline.com The synthesis of this key building block can be challenging, often involving the reaction of 2,6-dibromopyridine (B144722) with n-butyllithium at very low temperatures, followed by quenching with tributyltin chloride, with reported yields sometimes being low. cmu.edu Despite these synthetic hurdles, the versatility of bis-stannyl pyridines in constructing intricate molecular architectures, such as polymers and macrocycles, underscores their importance in advanced synthesis. cmu.eduresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 163630-07-7 | guidechem.com |

| Molecular Formula | C29H57NSn2 | guidechem.com |

| Molecular Weight | 657.19 g/mol | guidechem.com |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Interactive Data Table: Related Pyridine Compounds

| Compound Name | CAS Number | Molecular Formula |

| 2-(Tributylstannyl)pyridine (B98309) | 17997-47-6 | C17H31NSn |

| 3-(Tributylstannyl)pyridine | 59020-10-9 | C17H31NSn |

| 4-(Tributylstannyl)pyridine | 124252-41-1 | C17H31NSn |

| 2,6-Dibromopyridine | 626-05-1 | C5H3Br2N |

| 2-Bromo-5-methylpyridine | 3510-66-5 | C6H6BrN |

| 2,4-dichloro-6-methylpyrimidine (B20014) | 50595-17-0 | C5H4Cl2N2 |

Detailed Research Findings

The application of this compound and related organostannanes is well-documented in the scientific literature, showcasing their versatility in synthetic chemistry.

A key application is in the synthesis of complex ligands for supramolecular chemistry. For instance, it has been used in the preparation of oligo-tridentate ligands, which can form helical structures upon complexation with metal ions. cdnsciencepub.com The synthesis of these ligands often relies on Stille coupling reactions where the bis-stannylated pyridine serves as a central building block. cdnsciencepub.com

In the realm of polymer chemistry, this compound is a valuable monomer for the synthesis of conjugated polymers. These polymers, which feature alternating pyridine and other aromatic units, can exhibit interesting electronic and optical properties. researchgate.net For example, polymers containing 2,6-linked pyridine moieties have been synthesized and their properties investigated, revealing their potential for applications in electronic devices. researchgate.net

Furthermore, this reagent has been instrumental in the synthesis of various heterocyclic systems. For example, it can be used in double cross-coupling reactions to create substituted bipyridines and terpyridines, which are important ligands in coordination chemistry. nih.govacs.org The Stille coupling methodology has also been employed to synthesize functionalized 2,2':6',2''-terpyridines, starting from functionalized pyridines. tandfonline.com The versatility of this approach allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the properties of the final products.

The synthesis of 2,6-bis(2-anilinoethynyl)pyridine scaffolds, which have potential applications as anion sensors, also utilizes a bis-stannylated pyridine precursor, although the specific stannane (B1208499) was not detailed in the abstract. rsc.org This highlights the broad utility of the underlying synthetic strategy.

Eigenschaften

IUPAC Name |

tributyl-(6-tributylstannylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEFCJWCBXZDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CC=C1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H57NSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463963 | |

| Record name | 2,6-bis(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163630-07-7 | |

| Record name | 2,6-bis(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Bis Tributylstannyl Pyridine

Direct Stannylation Strategies

Direct stannylation involves the introduction of a trialkyltin group directly onto the pyridine (B92270) core. This can be achieved through various means, including transmetallation from a more reactive organometallic precursor or through transition-metal-catalyzed processes.

Transmetallation is a common strategy in organometallic chemistry where a metal is exchanged for another on an organic scaffold. For pyridine precursors, this typically involves an initial lithiation step.

A standard and historically significant method for synthesizing 2,6-bis(organotin)pyridine derivatives involves the reaction of 2,6-dibromopyridine (B144722) with n-butyllithium at low temperatures. cmu.edu This process generates a highly reactive 2,6-dilithiopyridine intermediate. Subsequent reaction of this intermediate with tributyltin chloride yields the desired 2,6-bis(tributylstannyl)pyridine.

However, this approach is fraught with challenges. The lithiation reaction can produce a complex mixture of intermediates, leading to a significantly low yield of the final product. cmu.edu Research has shown that the synthesis of this compound via this route results in a yield of only 17% and requires a very time-consuming purification procedure. cmu.edu The use of 2,6-diiodopyridine (B1280989) as a starting material has not been found to improve these yields. cmu.edu

Palladium-catalyzed reactions, particularly Stille-type couplings, have become a cornerstone of modern organic synthesis. These methods offer a more versatile and often higher-yielding alternative to traditional lithiation-based approaches. cmu.edu

Palladium catalysts can facilitate the direct stannylation of dihalopyridine derivatives, such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine. This process typically involves reacting the dihalopyridine with a distannane reagent, like hexabutyldistannane, in the presence of a palladium catalyst. While specific high-yield procedures for the direct palladium-catalyzed synthesis of this compound are not extensively detailed in the provided context, the principles are well-established for other organotin compounds. cmu.edunih.gov

Milder palladium-catalyzed stannylation conditions have been developed that are selective for iodoarenes and are compatible with a wide array of functional groups. nih.gov These reactions can be performed at room temperature without the need for dry solvents or inert atmospheres, making them highly accessible. nih.gov Such methodologies could theoretically be applied to 2,6-diiodopyridine to achieve a more efficient synthesis of the target compound. The compound this compound itself is a crucial reagent in subsequent palladium-catalyzed cross-coupling reactions to form more complex molecules. cdnsciencepub.com

A comparative analysis with the synthesis of the corresponding trimethyltin (B158744) derivative, 2,6-bis(trimethylstannyl)pyridine, is highly instructive. While the synthesis of the tributyltin version via lithiation is low-yielding, a much more efficient pathway exists for the trimethyltin analogue. cmu.edu

Researchers have developed a method utilizing sodium trimethylstannane (B102407) (prepared in situ from trimethyltin chloride) which reacts with 2,6-dichloropyridine. cmu.eduacs.org Through modification and optimization of this procedure, 2,6-bis(trimethylstannyl)pyridine can be synthesized on a large scale (100 g) in a high yield of 69%. cmu.eduacs.org The product is easily isolated by simple extraction and Kugelrohr distillation. cmu.eduacs.org This stands in stark contrast to the difficult, multi-step, and low-yield butyllithium-based synthesis of the tributyltin derivative. cmu.edu

Table 1: Comparison of Synthetic Routes for Bis(trialkylstannyl)pyridines

| Feature | This compound | 2,6-Bis(trimethylstannyl)pyridine |

|---|---|---|

| Starting Material | 2,6-Dibromopyridine | 2,6-Dichloropyridine or 2,6-Dibromopyridine |

| Key Reagents | n-Butyllithium, Tributyltin chloride | Sodium trimethylstannane (from Trimethyltin chloride) |

| Methodology | Lithiation-Transmetallation | Nucleophilic Substitution |

| Reported Yield | 17% cmu.edu | 69% cmu.eduacs.org |

| Purification | Time-consuming procedures cmu.edu | Extraction and Kugelrohr distillation cmu.eduacs.org |

| Scalability | Challenging due to low yield and complex mixture cmu.edu | Demonstrated on a 100 g scale cmu.eduacs.org |

Palladium-Catalyzed Stannylation Reactions

Advanced Metalation Techniques for Pyridine Ring Functionalization

The synthesis of specifically substituted pyridines like the 2,6-isomer is part of the broader challenge of controlling regioselectivity in pyridine functionalization. The Lewis basic nitrogen atom inherently directs bases and metal catalysts to the C2 position (ortho-metalation). chemrxiv.org Overcoming this directing effect to functionalize other positions, such as C3 (meta) or C4 (para), requires advanced strategies. chemrxiv.orgnih.gov

While the synthesis of this compound relies on this inherent C2 reactivity, other research explores moving beyond it. For instance, using different bases can alter the site of metalation. Studies have shown that while n-butyllithium (n-BuLi) can lead to undesired side addition products, n-butylsodium (n-BuNa) can result in a distribution of deprotonation products that more closely aligns with the C-H bond acidities of the pyridine ring. chemrxiv.org This opens pathways to functionalize positions that are typically inaccessible with organolithium reagents. chemrxiv.orgnih.gov These advanced methods, which include directed metalation, non-directed metalation with transition-metal catalysis, and temporary dearomatization, represent the frontier of pyridine chemistry and provide a richer context for understanding the importance and limitations of classical approaches used for synthesizing 2,6-disubstituted products. snnu.edu.cn

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to position a metalating agent at a specific site on an aromatic ring. baranlab.org In the context of pyridine synthesis, the nitrogen atom itself can act as a DMG, but this often leads to a mixture of products or addition reactions. harvard.edu

A more controlled and widely cited method for synthesizing this compound involves a halogen-metal exchange reaction, a subset of DoM strategies. This approach typically starts from a pre-functionalized pyridine, such as 2,6-dibromopyridine. The bromine atoms serve to direct the lithiation to the C2 and C6 positions via exchange with a strong organolithium base like n-butyllithium (n-BuLi).

A key study details the reaction of 2,6-dibromopyridine in tetrahydrofuran (B95107) (THF) with n-butyllithium at extremely low temperatures (below -90°C). cdnsciencepub.com Maintaining this low temperature is critical to prevent side reactions. Following the halogen-lithium exchange to form the 2,6-dilithiated pyridine intermediate, the reaction is quenched with tributyltin chloride, yielding the target compound. cdnsciencepub.com However, it has been noted that this method can result in a complex mixture of intermediates, leading to low yields (as low as 17%) and requiring difficult purification. cmu.edu

An alternative DoM approach involves using a removable directing group. For instance, a carbamate (B1207046) group (e.g., OCONEt₂) at a position on the pyridine ring can direct lithiation to its ortho position. The resulting lithiated intermediate can then be reacted with an electrophile like trimethyltin chloride (Me₃SnCl). harvard.edu While this demonstrates the principle, applying it for a 2,6-disubstitution would require a more complex, multi-step strategy.

| Reactant | Reagents | Solvent | Temperature | Product | Reference |

| 2,6-Dibromopyridine | 1) n-Butyllithium (n-BuLi) 2) Tributyltin chloride (Bu₃SnCl) | THF | < -90°C | This compound | cdnsciencepub.com |

| Pyridine-OCONEt₂ | 1) sec-BuLi, TMEDA 2) Me₃SnCl | THF | -78°C | 2-SnMe₃-Pyridine-OCONEt₂ | harvard.edu |

Table 1. Illustrative reaction conditions for the stannylation of pyridines using directed metalation strategies.

Regioselective Deprotonative Lithiation Using Superbases

To overcome the challenges of poor regioselectivity and competing side reactions associated with standard alkyllithium reagents, researchers have turned to "superbases." These are highly reactive base systems that can deprotonate even weakly acidic C-H bonds with high selectivity.

A prominent example is the unimetallic superbase formed by mixing n-butyllithium (n-BuLi) with lithium 2-(dimethylamino)ethanolate (LiDMAE). researchgate.netresearchgate.net This n-BuLi-LiDMAE system has been shown to induce regioselective lithiation of pyridine derivatives at positions that are otherwise difficult to access. researchgate.netresearchgate.netingentaconnect.com For instance, in studies on 2-substituted pyridines (like 2-chloro- or 2-methoxypyridine), the n-BuLi-LiDMAE superbase promotes an unprecedented and direct lithiation at the C-6 position. researchgate.netresearchgate.net This is in stark contrast to reactions with n-BuLi alone, which typically result in nucleophilic addition, or with lithium amides like LDA, which favor ortho-lithiation at C-3. researchgate.netacs.org

The efficacy of the superbase is attributed to the formation of specific lithiated aggregates where the coordination of the lithium to the pyridine nitrogen and the aminoalkoxide directs the deprotonation event to the C-6 position. researchgate.netingentaconnect.com This method provides a powerful tool for generating 6-lithiated pyridines, which can then be trapped with electrophiles like tributyltin chloride to afford 6-stannylated products, a key step towards the synthesis of asymmetrically substituted or the target this compound.

| Substrate | Base | Predominant Reaction | Product Position | Reference |

| 2-Chloropyridine (B119429) | n-BuLi | Nucleophilic Addition | - | acs.org |

| 2-Chloropyridine | LDA (Lithium diisopropylamide) | Ortho-lithiation | C-3 | researchgate.net |

| 2-Chloropyridine | n-BuLi-LiDMAE | Deprotonation | C-6 | researchgate.net |

| 3-Chloropyridine | n-BuLi-LiDMAE | Deprotonation | C-2 | ingentaconnect.com |

Table 2. Regioselectivity of pyridine lithiation using different base systems.

Influence of Amine-Alkyllithium Aggregates on Metalation Selectivity

The reactivity and selectivity of organolithium reagents are profoundly influenced by their state of aggregation in solution. Alkyllithiums like n-BuLi exist as various aggregates, such as tetramers and hexamers, in non-coordinating solvents like hexane. baranlab.org Additives, particularly amines like N,N,N',N'-tetramethylethylenediamine (TMEDA) or lithium aminoalkoxides (e.g., LiDMAE), play a crucial role in breaking down these large aggregates into smaller, more reactive species. baranlab.org

The composition and structure of these mixed aggregates are key to controlling the outcome of the reaction. A joint experimental and theoretical study on the metalation of 2-chloropyridine with a superbase composed of nBuLi and lithium (S)-(-)-N-methyl-2-pyrrolidinylmethoxide (LiPM) provided significant insight. researchgate.netacs.org It was demonstrated that the chemoselectivity of the reaction is critically dependent on the type of aggregate involved. researchgate.netacs.org

Dimeric aggregates were found to systematically lead to nucleophilic addition onto the pyridine ring. researchgate.netacs.org

Tetrameric aggregates , in contrast, exclusively promoted the desired α-lithiation (deprotonation). researchgate.netacs.org

The calculations revealed that while dimers are kinetically more reactive, they are thermodynamically less stable than the tetramers. The observed selectivity for α-metalation with the superbase arises from the significantly higher basicity of the tetrameric aggregate compared to its dimeric counterpart, a property not observed with nBuLi aggregates alone. researchgate.netacs.org This highlights that the choice of solvent, temperature, and additives, which all influence the equilibrium between different aggregation states, can be used to steer the reaction towards the desired deprotonation pathway, making the selective synthesis of precursors for compounds like this compound possible. acs.orgacs.org

| Reagent System | Predominant Aggregate Type | Observed Reaction Pathway | Reference |

| nBuLi | Dimer / Tetramer Mix | Nucleophilic Addition | acs.org |

| nBuLi-LiPM Superbase | Dimer | Nucleophilic Addition | researchgate.netacs.org |

| nBuLi-LiPM Superbase | Tetramer | α-Metalation (Deprotonation) | researchgate.netacs.org |

Table 3. Influence of aggregate type on the reaction pathway in the metalation of 2-chloropyridine.

Chemical Reactivity and Mechanistic Investigations of 2,6 Bis Tributylstannyl Pyridine

Carbon-Tin Bond Transformations and Lability

The carbon-tin (C-Sn) bond in 2,6-bis(tributylstannyl)pyridine is the primary site of its chemical reactivity. Organotin compounds, in general, are known for the lability of the C-Sn bond, which can be cleaved under various conditions. This susceptibility to cleavage is the basis for its utility in cross-coupling reactions. The bond can be broken through processes like transmetalation, where the tributylstannyl group is exchanged with another metal, a key step in palladium-catalyzed reactions. pageplace.de

The preparation of 2,6-bis(organotin)pyridine derivatives has historically been a challenging endeavor, often resulting in low yields. For instance, the reaction of 2,6-dibromopyridine (B144722) with n-butyllithium at low temperatures to form an intermediate that is then reacted with tributyltin chloride yielded this compound in a mere 17% yield after a laborious purification process. cmu.educdnsciencepub.com This low efficiency is attributed to a complex mixture of intermediates formed during the lithiation step. cmu.edu An alternative and more efficient approach involves the use of sodium or lithium stannane (B1208499) as the organotin source. cmu.edu

Cross-Coupling Reaction Pathways

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. rsc.org These reactions offer a versatile and efficient route to complex molecules. researchgate.net

Stille Coupling Reactions in Carbon-Carbon Bond Formation

The Stille reaction is a cornerstone of modern organic synthesis, involving the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org this compound serves as the organostannane partner in these reactions, enabling the formation of two new carbon-carbon bonds at the 2 and 6 positions of the pyridine (B92270) ring.

One of the significant advantages of the Stille coupling is its tolerance of a wide variety of functional groups. cyberleninka.ru This allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. cyberleninka.ru

Coupling with Pyrimidine (B1678525) Derivatives

A notable application of this compound in Stille coupling is its reaction with pyrimidine derivatives. For instance, double cross-coupling reactions between 2-(tributylstannyl)pyridine (B98309) and 2,4-dichloro-6-methylpyrimidine (B20014) have been effectively used to synthesize a series of 4'-arylvinyl-2',6'-di(pyridin-2-yl)pyrimidines. cyberleninka.ruresearchgate.netacs.org This highlights the utility of stannylated pyridines in constructing complex heterocyclic systems. Similarly, the coupling of 6-tributylstannyl-2,2'-bipyridine (B13969685) with 4,6-dichloro-2-phenylpyrimidine (B15210) demonstrates the formation of extended ligand architectures. cmu.edu

The following table provides examples of Stille coupling reactions involving pyridine and pyrimidine derivatives:

| Organostannane | Halide/Pseudohalide | Catalyst | Product | Yield | Reference |

| 2,6-Bis(trimethyltin)pyridine | 2-Bromo-5-methylpyridine | Pd(PPh₃)₄ | 5,5''-Dimethyl-2,2':6',2''-terpyridine | 68% | cmu.edu |

| 6-Trimethylstannyl-5'-methyl-2,2'-bipyridine | 4,6-Dichloro-2-phenylpyrimidine | Pd(PPh₃)₂Cl₂ | 4,6-Bis(5''-methyl-2'',2'-bipyrid-6'-yl)-2-phenylpyrimidine | 66% | cmu.edu |

| This compound | 4,6-Dichloro-2-R-pyrimidine | Pd(PPh₃)₂Cl₂ | Bis-tridentate ligands | - | cdnsciencepub.com |

| 2-(Tributylstannyl)thiophene | Pyridyl nonaflate | Pd(PPh₃)₄ | Pyridyl-thiophenyl derivative | Moderate | beilstein-journals.org |

Challenges and Strategies for 2-Pyridyl Nucleophiles in Cross-Coupling

While powerful, cross-coupling reactions involving 2-pyridyl nucleophiles present unique challenges. researchgate.netnih.gov 2-Pyridine organometallics can be "capricious" coupling partners. researchgate.netnih.gov Specifically, 2-pyridyl boron reagents are known for their instability and poor reactivity in Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov This has limited the synthesis of certain pyridine-containing biaryls, particularly unsymmetrical 2,2'-bipyridines. researchgate.netnih.gov

To overcome these challenges, various strategies have been developed. The use of 2-pyridylstannanes in Stille reactions often provides more robust and high-yielding results compared to their boronate counterparts. nih.gov Additionally, alternative nucleophilic reagents and novel main group approaches are being explored to address the "2-pyridyl problem". researchgate.netnih.gov For instance, pyridylsulfinates have been shown to be effective surrogates for pyridylboron nucleophiles in palladium-catalyzed desulfinative cross-coupling reactions. acs.orgrsc.org

Related Palladium-Catalyzed Coupling Architectures

Beyond the traditional Stille reaction, this compound and related organostannanes are utilized in other palladium-catalyzed coupling architectures. These reactions often aim to construct complex, multi-ring systems with specific electronic and structural properties. For example, sequential Stille cross-coupling, deprotection, and condensation steps starting from 6-tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine have been used to synthesize 2-(2'-aniline)-6-imine-pyridines. rsc.org

Palladium-catalyzed reactions are continually evolving, with a focus on developing more efficient and sustainable methods. youtube.com This includes the use of water-based micellar catalysis and nanoparticle catalysts to reduce the amount of palladium required. youtube.com

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring itself possesses a distinct electronic character that influences its reactivity. The nitrogen atom is more electronegative than the carbon atoms, leading to a non-uniform distribution of electron density around the ring. uoanbar.edu.iqchemicalbook.com The carbon atoms at the 2, 4, and 6 positions are electron-deficient, while the 3 and 5 positions are comparatively electron-rich. chemicalbook.com

Conversely, the pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqchemicalbook.com Electrophilic attack, when it does occur, is directed to the 3 and 5 positions. chemicalbook.com

Reaction Kinetics and Selectivity Studies

Detailed kinetic and selectivity studies specifically focused on this compound are not extensively detailed in publicly available literature. However, the reactivity of this compound is governed by the principles of palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. The kinetics and selectivity can be inferred from studies on analogous compounds and the general mechanism of the Stille reaction.

Investigations into closely related compounds, such as 2,6-bis(trimethylstannyl)pyridine, provide valuable insights into the expected reactivity and selectivity. The trimethylstannyl analogue is often used due to synthetic accessibility, with one study reporting its synthesis in high yield, whereas the preparation of this compound was noted to be challenging, yielding only 17% after a difficult purification process. cmu.edu

Research Findings on an Analogous Compound

Studies on 2,6-bis(trimethylstannyl)pyridine demonstrate its utility as a central building block in the synthesis of more complex pyridine-based ligands. The reaction conditions and yields from these syntheses offer a qualitative understanding of its reactivity. For instance, in a Stille-type coupling, 2,6-bis(trimethylstannyl)pyridine was reacted with various aryl bromides to produce substituted bipyridines and terpyridines. cmu.edu

The control of stoichiometry is crucial for achieving selective mono- or di-substitution. When reacting 2,6-bis(trimethylstannyl)pyridine with a sub-stoichiometric amount of an aryl halide, selective mono-coupling can be achieved.

Table 1: Stille Coupling Reactions of 2,6-Bis(trimethylstannyl)pyridine This table is generated based on data for the analogous compound 2,6-bis(trimethylstannyl)pyridine as detailed in the cited literature.

| Entry | Aryl Halide | Molar Ratio (Bis-stannane:Aryl Halide) | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | 2-Bromo-5-methylpyridine | 1 : 0.4 | [Pd(PPh₃)₄] | Toluene | 110 | 96 | 6-Trimethylstannyl-5'-methyl-2,2'-bipyridine | 63 | cmu.edu |

| 2 | 6-Bromo-2,2'-bipyridine | 1 : 2.5 | [Pd(PPh₃)₄] | Toluene | 110 | 96 | 5'-Methyl-2,2':6',2''-terpyridine | 48 | cmu.edu |

In the first entry of the table, the use of excess 2,6-bis(trimethylstannyl)pyridine relative to the aryl halide leads to the formation of the mono-substituted product in good yield. cmu.edu This demonstrates the potential for selective reactions. The second entry shows a di-substitution reaction to form a terpyridine, achieved by using an excess of the bromo-bipyridine coupling partner. cmu.edu These results highlight that the selectivity between mono- and di-arylation can be effectively controlled by manipulating the reactant ratios.

While these findings are for the trimethylstannyl derivative, the chemical principles are directly applicable to this compound. The bulkier tributyl groups might influence the reaction kinetics, potentially slowing down the rate of transmetalation due to increased steric hindrance around the tin centers. This could also enhance selectivity in some cases, but specific comparative studies have not been reported.

Advanced Spectroscopic and Structural Elucidation of Pyridine Stannyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of 2,6-bis(tributylstannyl)pyridine in solution. By analyzing the chemical shifts and coupling constants of various nuclei, detailed information about the electronic environment and connectivity of atoms can be obtained.

¹¹⁹Sn NMR for Tin Coordination Environment Analysis

The ¹¹⁹Sn nucleus is a sensitive probe of the coordination number and geometry of the tin atom. For this compound, the ¹¹⁹Sn NMR spectrum provides direct insight into the electronic environment of the tin centers. In a chloroform-d (B32938) (CDCl₃) solvent, the ¹¹⁹Sn NMR chemical shift for this compound has been reported. rsc.org The observed chemical shift is indicative of a tetracoordinate tin atom, typical for trialkylarylstannanes. This value can be compared to other organotin compounds to understand the electronic influence of the pyridine (B92270) ring and the two tributylstannyl groups on each other. For instance, the chemical shifts for related stannylpyridines can vary depending on the substituents on the pyridine ring.

Table 1: ¹¹⁹Sn NMR Chemical Shifts of this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | -63.43 rsc.org |

| 2-(Tributylstannyl)pyridine (B98309) | - | - |

| 2-tert-Butyl-6-(tributylstannyl)pyridine | - | -66.32 |

¹H and ¹³C NMR for Pyridine Ring and Tributyl Group Characterization

¹H and ¹³C NMR spectroscopy are fundamental in confirming the identity and purity of this compound by providing detailed information about the proton and carbon frameworks of the molecule. rsc.orgcdnsciencepub.com

The ¹H NMR spectrum shows distinct signals for the protons on the pyridine ring and the tributyl groups. The protons on the pyridine ring typically appear in the aromatic region, and their splitting patterns can confirm the 2,6-substitution pattern. The protons of the four butyl groups give rise to a series of multiplets in the aliphatic region, corresponding to the different methylene (B1212753) (CH₂) and methyl (CH₃) groups. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data. It shows characteristic signals for the carbon atoms of the pyridine ring, with the carbons directly bonded to the tin atoms (C2 and C6) exhibiting specific chemical shifts due to the influence of the tin atom. The four butyl groups also present a set of four distinct signals corresponding to the four different carbon environments within the butyl chains. rsc.org

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 0.88 (t, J = 7.3 Hz, 18H), 1.05-1.15 (m, 12H), 1.27-1.40 (m, 12H), 1.48-1.66 (m, 12H), 7.18 (d, J = 8.5 Hz, 2H), 7.36 (t, J = 7.5 Hz, 1H) |

| ¹³C | 9.73, 13.67, 27.33, 29.06, 121.96, 132.34, 133.22, 150.51, 174.07 |

X-ray Crystallography for Solid-State Molecular Architecture

Conformational Analysis and Intermolecular Interactions

The crystal structure of this compound would reveal the conformation of the tributyl groups relative to the pyridine ring. The butyl chains are expected to adopt a staggered conformation to minimize steric hindrance. The orientation of the two tributylstannyl groups with respect to the pyridine plane is also a key feature. Intermolecular interactions, such as van der Waals forces between the butyl chains of adjacent molecules, play a crucial role in the crystal packing. In related stannylpyridines, weak Sn···N interactions have been observed, which can influence the solid-state assembly.

Computational Chemistry for Structural and Electronic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool to experimental techniques. It allows for the calculation of molecular geometries, electronic structures, and spectroscopic properties. For this compound, computational studies can provide optimized geometries that can be compared with X-ray crystallographic data. These calculations can also predict NMR chemical shifts, aiding in the assignment of experimental spectra. Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity and electronic properties of the molecule. For instance, the electron-withdrawing nature of the pyridine ring can polarize the Sn-C bond, and hyperconjugation effects between the tin atom and the pyridine π-system can contribute to the molecule's stability.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and geometry of organometallic compounds, including pyridine-stannyl systems. acs.orgsci-hub.se These computational studies are often performed using software packages like the GAUSSIAN suite of programs. journalirjpac.comsdiarticle3.com Theoretical calculations are employed to elucidate and confirm the bonding properties and structure of newly synthesized complexes. journalirjpac.com

In studies of related pyridine amide-based stannyl (B1234572) complexes, DFT calculations have been used to optimize the molecular geometries. sdiarticle3.com The choice of basis set is crucial for accurate predictions; for instance, the 6-31G(d) basis set has been utilized for wave function analysis in such systems. sdiarticle3.com DFT calculations allow for the investigation of the electronic structure of complexes, which is essential for understanding their properties and potential applications. acs.orgsci-hub.se For example, in various bis-terpyridyl molecular complexes, DFT has been used to probe the electronic environment of the central metal ion and the surrounding ligands. acs.orgsci-hub.se These theoretical approaches provide a framework for predicting molecular geometries and the electronic distributions that govern the chemical behavior of these compounds.

| Computational Method/Software | Application | Reference System | Citation |

|---|---|---|---|

| GAUSSIAN 03 Suite | Structure Elucidation | Stannyl derivatives of Pyridine Dicarboxamide | journalirjpac.comsdiarticle3.com |

| DFT / 6-31G(d) | Wave function analysis for MESP | Stannyl derivatives of Pyridine Dicarboxamide | sdiarticle3.com |

| DFT Calculations | Investigation of Electronic Structure | Cobalt(II) bis-terpyridyl molecular complexes | acs.orgsci-hub.se |

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Studies

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) analyses are powerful computational methods used to understand the charge distribution, bonding interactions, and reactivity of molecules. journalirjpac.comsdiarticle3.com These studies have been specifically applied to stannyl derivatives of pyridine amides to elucidate their different binding modes and properties. journalirjpac.comsdiarticle3.com

MESP analysis provides a visual representation of the electrostatic potential on the electron density surface of a molecule. This map helps to identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In pyridine-stannyl systems, MESP can reveal the distribution of charge around the tin center, the pyridine nitrogen, and the butyl groups, offering predictions about intermolecular interactions.

NBO analysis transforms the complex many-electron wave function into localized orbitals representing core electrons, lone pairs, and bonds. This method provides quantitative information about electron delocalization, donor-acceptor interactions, and the nature of the chemical bonds (ionic vs. covalent character). For pyridine-stannyl compounds, NBO analysis can quantify the charge transfer between the tributylstannyl group and the pyridine ring, providing a deeper understanding of the electronic effects of the stannyl substituent on the aromatic system. sdiarticle3.com

Theoretical Predictions of Reactivity and Bond Strengths

Theoretical calculations are crucial for predicting the reactivity and estimating the bond strengths within pyridine-stannyl systems. Methods such as the Wiberg bond index analysis, derived from NBO calculations, are used to estimate the relative strengths of chemical bonds. journalirjpac.comsdiarticle3.com This index provides a measure of the electron density shared between two atoms, with higher values indicating stronger bonds. In stannyl complexes of pyridine amides, this analysis has been used to confirm bonding properties. journalirjpac.com

Furthermore, high-level ab initio molecular orbital studies can predict the energetics of chemical reactions involving these compounds. doi.org For instance, calculations have been performed to understand the reversibility of free-radical reactions involving stannyl radicals. doi.org Studies on the reaction of a model stannyl radical (H₃Sn•) with methanetellurol (B14692576) (MeTeH) predicted that the displacement of a methyl radical is a reversible process. doi.org The energy barriers for such reactions can be calculated with a high degree of accuracy using methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD). doi.org These theoretical models are critical in cases where experimental data is difficult to obtain and can prevent complications in synthesis by predicting unfavorable equilibria. doi.org

| Reaction | Computational Level | Forward Barrier (kJ mol⁻¹) | Reverse Barrier (kJ mol⁻¹) | Citation |

|---|---|---|---|---|

| MeTeH + H₃Sn• ⇌ H₃SnTeH + Me• | MP2/DZP | 28.8 | 40.3 | doi.org |

| MeTeH + H₃Sn• ⇌ H₃SnTeH + Me• | QCISD/DZP//MP2/DZP | 26.3 | 30.1 | doi.org |

Research Applications in Synthetic Organic Chemistry

Building Blocks for Complex Heterocyclic Structures

2,6-Bis(tributylstannyl)pyridine serves as a fundamental building block in the synthesis of complex heterocyclic structures, most notably in the creation of terpyridines and other polypyridine systems. cyberleninka.rucmu.edu These nitrogen-containing aromatic compounds are of significant interest due to their strong chelating properties with various metal ions, which is a cornerstone of supramolecular chemistry. acs.org

The primary method for utilizing this compound in this context is the Stille cross-coupling reaction. cyberleninka.ruwikipedia.org This palladium-catalyzed reaction allows for the coupling of the organostannane with various organic halides. wikipedia.org For instance, the reaction of this compound with 2-bromopyridine (B144113) derivatives provides a direct and efficient route to symmetrically substituted 2,2':6',2''-terpyridines. cyberleninka.ru A significant advantage of the Stille coupling is its tolerance of a wide array of functional groups, such as nitro, carboxylate, and carbonyl groups, which can be incorporated into the final structure. cyberleninka.ru

Researchers have successfully synthesized multigram quantities of 2,6-bis(trimethyltin)pyridine, a closely related analogue, highlighting the scalability of this approach for producing these essential building blocks. cmu.edu The ability to construct these complex ligands in a modular fashion allows for the systematic tuning of their electronic and steric properties for specific applications in materials science and catalysis. acs.org

Precursors for Polyfunctionalized Pyridine (B92270) Derivatives

The dual reactivity of this compound makes it an excellent precursor for a wide range of polyfunctionalized pyridine derivatives. The two tributylstannyl groups can be sequentially or simultaneously replaced through Stille coupling reactions, enabling the introduction of different substituents at the 2 and 6 positions of the pyridine ring. cdnsciencepub.com

This stepwise functionalization is a key strategy for creating unsymmetrical 2,6-disubstituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. researchgate.net For example, a partial Stille coupling reaction can be performed to yield a mono-substituted stannylpyridine, which can then undergo a second, different coupling reaction to introduce a second, distinct functional group. cmu.edu

The versatility of this approach is further demonstrated by the synthesis of various pyridine-based ligands for supramolecular chemistry. cmu.edu By carefully selecting the coupling partners, a diverse library of ligands with tailored coordination properties can be generated. This method offers a significant advantage over traditional synthetic routes that may require harsh reaction conditions and offer limited control over the substitution pattern. cmu.edu

Role in Azirine Formation

While this compound itself is primarily associated with pyridine functionalization, the broader class of 2-(trialkylstannyl)pyridines, to which it belongs, has been implicated in the synthesis of 2H-azirines. researchgate.net Aziridines, three-membered nitrogen-containing heterocycles, are highly strained and reactive molecules, making them valuable synthetic intermediates. thieme-connect.de

Research has shown that 2-(trialkylstannyl)pyridines can undergo a direct C-C cross-coupling reaction with 2-bromo-2H-azirine-2-carboxylic acid derivatives. researchgate.net This metal-free coupling provides a method for introducing a 2-pyridyl substituent at the C2 position of the azirine ring. researchgate.net The resulting 2-(2-pyridyl)-2H-azirines are versatile building blocks for the synthesis of more complex nitrogen-containing heterocycles. researchgate.net This application highlights the utility of the stannylpyridine moiety in facilitating unique bond formations beyond traditional palladium-catalyzed couplings.

Regioselective Functionalization of Pyridine Rings

A key challenge in pyridine chemistry is achieving regioselective functionalization, given the different reactivities of the various positions on the ring. uiowa.edursc.org this compound provides a powerful tool for the regioselective introduction of substituents at the 2 and 6 positions. cdnsciencepub.com

The Stille coupling reaction is inherently regioselective, with the coupling occurring specifically at the carbon-tin bond. wikipedia.orgorganic-chemistry.org This allows for the precise and controlled installation of functional groups at the positions flanking the nitrogen atom in the pyridine ring. This level of control is often difficult to achieve through other synthetic methods, which may lead to mixtures of isomers. uiowa.edu

The ability to perform selective mono- or di-substitution through Stille coupling makes this compound a valuable reagent for the synthesis of complex pyridine derivatives with well-defined substitution patterns. cmu.educdnsciencepub.com This regioselectivity is crucial for the development of new ligands with specific coordination geometries and for the synthesis of biologically active molecules where the precise placement of functional groups is critical for their activity. nih.gov

Interactive Data Table of Research Findings

| Application | Key Reaction Type | Products | Significance |

| Building Blocks for Complex Heterocyclic Structures | Stille Cross-Coupling | Terpyridines, Polypyridines | Access to important chelating agents for supramolecular chemistry. cyberleninka.ruacs.org |

| Precursors for Polyfunctionalized Pyridine Derivatives | Sequential Stille Cross-Coupling | Symmetrical and Unsymmetrical 2,6-Disubstituted Pyridines | Enables the synthesis of tailored ligands and functional materials. cmu.educdnsciencepub.com |

| Role in Azirine Formation | Metal-Free C-C Cross-Coupling | 2-(2-Pyridyl)-2H-azirines | Provides a route to strained, reactive heterocyclic intermediates. researchgate.net |

| Regioselective Functionalization of Pyridine Rings | Stille Cross-Coupling | 2,6-Disubstituted Pyridines | Offers precise control over the substitution pattern of the pyridine ring. cdnsciencepub.comrsc.org |

Monomers and Precursors for Polymeric Materials

This compound serves as a key monomer in the synthesis of various polymers, where the pyridine unit is incorporated into the polymer backbone. This imparts specific electronic and coordination properties to the resulting materials.

The Stille cross-coupling reaction is a powerful tool for creating pyridine-containing polymers. researchgate.net By reacting this compound with various dihaloaromatic compounds, researchers can synthesize a wide range of alternating copolymers. researchgate.net The pyridine unit within the polymer backbone can influence the material's solubility, thermal stability, and electronic properties. For instance, polymers containing 2,6-pyridine moieties have shown distinct UV-visible absorption and fluorescence spectra compared to their isomers with 2,5- or 3,5-pyridine linkages. researchgate.net

A notable example involves the synthesis of pyridine-bridged diketopyrrolopyrrole (DPP) conjugated polymers. These materials have been investigated for their applications in organic field-effect transistors (OFETs) and polymer solar cells (PSCs). rylene-wang.com The incorporation of the pyridine unit allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. rylene-wang.com

Table 1: Examples of Pyridine-Based Polymers Synthesized from Stannylated Precursors

| Polymer Name | Monomers | Polymerization Method | Key Properties/Applications |

| Pyridine-bridged DPP polymers | 2,6-dibromo-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, this compound | Stille Polymerization | Organic field-effect transistors (OFETs), Polymer solar cells (PSCs) |

| Alternating bis(3-alkylthiophene) and pyridine copolymers | 2,5-dibromopyridine, 2,5-bis(tributylstannyl)-3,3'-didodecyl-2,2'-bithiophene | Stille Coupling | Soluble in common organic solvents, facile n-doping and p-doping properties |

This table provides illustrative examples and is not exhaustive.

While direct application in polyether and polysulfone synthesis is less commonly reported for this compound itself, the underlying Stille coupling chemistry is a versatile method for incorporating pyridine units into various polymer backbones. The principles of this chemistry can be extended to create functional polymers with ether or sulfone linkages by designing appropriate comonomers.

The development of conjugated polymers with pyridine scaffolds is a significant area of research, driven by the potential for novel electronic and optoelectronic materials. The electron-withdrawing nature of the pyridine ring can be harnessed to create materials with good electron-transporting and electron-injection properties. researchgate.net

Systematic studies have been conducted on a series of pyridine-bridged DPP polymers that are alternated with various aromatic units. rylene-wang.com By modifying the copolymerized units on the conjugated backbone, it is possible to vary the energy levels and polarity of charge transport, thereby influencing their properties in OFETs and PSCs. rylene-wang.com For example, polymers with strongly electron-donating co-monomers exhibit lower HOMO and LUMO levels, leading to p-type behavior in OFETs. rylene-wang.com Conversely, incorporating electron-withdrawing units can result in n-type materials. rylene-wang.com

Ligands for Metal Coordination Chemistry

The pyridine nitrogen atom in this compound and its derivatives provides a coordination site for metal ions. This property is extensively utilized in the design of complex ligands and the construction of metallosupramolecular architectures.

This compound is a pivotal starting material for the synthesis of oligopyridines and terpyridines. cmu.edutandfonline.com Stille-type coupling reactions allow for the stepwise addition of pyridine or other heterocyclic units to the central pyridine core. cmu.edutandfonline.com This methodology offers a more general and versatile synthetic pathway compared to traditional methods that rely on butyllithium (B86547) chemistry, which is often incompatible with various functional groups. cmu.edu

For example, the reaction of this compound with 2-bromopyridine derivatives can yield terpyridine ligands. cmu.edu These terpyridines can be further functionalized to create more complex ligand systems. tandfonline.com This approach has been successfully used to synthesize 5,5''-bisfunctionalized 2,2':6',2''-terpyridine ligands, which are valuable building blocks for metal-containing supramolecular polymers. tandfonline.com

The synthesis of a redox-active NNP-type pincer ligand has also been achieved through a Stille coupling involving 2-(tributylstannyl)pyridine (B98309), demonstrating the broad applicability of this chemistry in creating sophisticated ligands for catalysis. nih.govfrontiersin.org

Table 2: Synthesis of Oligopyridine and Terpyridine Ligands

| Ligand Type | Synthetic Strategy | Precursors | Key Features |

| Terpyridines | Stille Coupling | This compound, 2-bromopyridine derivatives | Versatile route to functionalized terpyridines |

| Oligopyridines | Stille Coupling | This compound, various halopyridines | Stepwise construction of extended pyridine-based ligands |

| Pincer Ligands | Stille Coupling | 2-(tributylstannyl)pyridine, 2,8-dibromoquinoline | Creation of rigid, redox-active ligands for catalysis |

This table provides illustrative examples and is not exhaustive.

The ligands synthesized from this compound are instrumental in the construction of metallosupramolecular architectures. These are highly ordered, multi-component systems held together by metal-ligand coordination bonds. The resulting structures can range from discrete molecular cages and grids to extended polymeric networks. cmu.edutue.nl

The use of bis-terpyridine ligands, derived from precursors like this compound, allows for the self-assembly of complex structures upon the addition of metal ions. For instance, [2x2] metallo-supramolecular grids have been formed using ligands synthesized via Stille coupling. rsc.org These architectures have potential applications in areas such as molecular recognition, catalysis, and materials science. The ability to create such well-defined structures opens up possibilities for designing functional materials with tailored properties at the molecular level.

Contributions to Materials Science and Supramolecular Chemistry

Exploration in Catalytic Systems Utilizing Pyridine-Metal Complexes

The chemical compound 2,6-Bis(tributylstannyl)pyridine serves as a pivotal precursor in organometallic chemistry and materials science, particularly in the construction of sophisticated ligands for catalytic applications. Its primary utility lies in its role as a central building block for synthesizing complex pyridine-based chelating ligands through Stille cross-coupling reactions. cmu.educdnsciencepub.com The two tributylstannyl groups at the 2- and 6-positions of the pyridine (B92270) ring are excellent leaving groups in palladium-catalyzed coupling reactions, allowing for the facile introduction of a wide variety of organic substituents. This method is highly valued for its tolerance of various functional groups, which might not be compatible with other synthetic strategies like those involving butyllithium (B86547). cmu.edu

This synthetic flexibility has been harnessed to create a diverse array of multidentate ligands, most notably pincer-type ligands. These ligands, characterized by a central pyridine ring flanked by two donor arms, are then used to form stable complexes with a range of transition metals, including iron, ruthenium, nickel, and manganese. rsc.orgresearchgate.netmdpi.comrsc.org The resulting pyridine-metal pincer complexes are at the forefront of research into homogeneous catalysis due to their high stability, well-defined structures, and tunable electronic and steric properties.

The exploration of these pyridine-metal complexes in catalytic systems has yielded significant findings across various organic transformations. The specific architecture of the pincer ligand, which is readily modified via the this compound precursor, allows for fine-tuning of the metal center's reactivity and selectivity. Research has demonstrated the efficacy of these catalysts in reactions such as C-C bond formation, hydrogenation, and alkylation. rsc.orgmdpi.comacs.org

The versatility of ligands derived from this compound has enabled the development of numerous pyridine-metal catalytic systems. These catalysts have been successfully applied in a range of important chemical reactions.

Suzuki-Miyaura Cross-Coupling: Nickel pincer complexes featuring a pyridine-bridged bis-benzimidazolylidene ligand have proven to be robust and efficient catalysts. These complexes facilitate Suzuki-Miyaura cross-coupling reactions between various aryl halides (including less reactive chlorides and tosylates) and boronic acids. rsc.org The system demonstrates high tolerance for electronically diverse and sterically demanding substrates. rsc.org

Hydrogenation and Transfer Hydrogenation: Pyridine-based pincer complexes of iron and ruthenium are particularly notable for their activity in hydrogenation and transfer hydrogen reactions. rsc.orgacs.org Ruthenium complexes with N-heterocyclic carbene (NHC) based pincer ligands are efficient for the transfer hydrogenation of carbonyl compounds and the conversion of primary alcohols to esters. acs.org Iron complexes with PNP (Phosphine-Nitrogen-Phosphine) pincer ligands, synthesized from precursors like 2,6-bis(diphenylphosphinomethyl)pyridine, are active in the hydrogenation of aldehydes. rsc.org

Alkylation Reactions: Manganese(I) pincer complexes with a pyrazole-based NNN framework have been synthesized and employed as effective catalysts for the α-alkylation of ketones using alcohols as the alkylating agents. mdpi.com This transformation is a valuable method for constructing functionalized organic molecules. mdpi.com

The table below summarizes selected research findings on the catalytic applications of pyridine-metal complexes conceptually derived from the 2,6-disubstituted pyridine framework.

Table 1: Catalytic Applications of Pyridine-Metal Pincer Complexes

This table is interactive. Click on the headers to sort the data.

| Metal Center | Pincer Ligand Type | Catalyzed Reaction | Substrate Examples | Key Findings | Reference |

| Nickel (Ni) | Pyridine-bridged bis-benzimidazolylidene (NCN) | Suzuki-Miyaura Coupling | Aryl bromides, chlorides, tosylates | Efficiently catalyzes coupling with less-reactive electrophiles; tolerates sterically demanding substrates. | rsc.org |

| Ruthenium (Ru) | Pyridine-based N-Heterocyclic Carbene (NHC) Amine (NCN) | Transfer Hydrogenation | Primary alcohols, carbonyl compounds | Highly stable, phosphine-free catalyst for converting alcohols to esters and reducing carbonyls. | acs.org |

| Iron (Fe) | Pyridine-based PNP | Hydrogenation | Aldehydes | Demonstrates chemoselective hydrogenation of aldehydes. | rsc.org |

| Manganese (Mn) | Pyrazole-based NNN | α-Alkylation of Ketones | Ketones, Alcohols | Efficiently catalyzes the formation of C-C bonds via α-alkylation using alcohols. | mdpi.com |

| Cobalt (Co) | Phosphine-substituted NNP | Electrocatalytic CO₂ Reduction | Carbon Dioxide (CO₂) | Mediates the electrocatalytic conversion of CO₂ to carbon monoxide (CO). | nih.gov |

These examples underscore the strategic importance of this compound as a versatile platform. Its use enables the systematic development of tailored pyridine-metal complexes, paving the way for new catalysts with enhanced activity, selectivity, and stability for a wide spectrum of chemical transformations. researchgate.netnih.gov

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While 2,6-bis(tributylstannyl)pyridine is a valuable building block, its preparation has historically been challenging. Early methods involving the reaction of 2,6-dibromopyridine (B144722) with n-butyllithium followed by quenching with tributyltin chloride often resulted in low yields and complex purification procedures. cmu.edu A significant improvement was the development of a method using sodium trimethylstannane (B102407) with 2,6-dichloropyridine (B45657), which allowed for a more scalable synthesis. tue.nl

Future research should prioritize the development of even more efficient and sustainable synthetic protocols. This could involve exploring alternative, less hazardous organometallic reagents or developing catalytic methods that avoid the use of stoichiometric amounts of tin reagents. Investigating flow chemistry approaches could also lead to safer and more scalable production methods. The goal is to make this important reagent more accessible to the broader scientific community, which will in turn accelerate its application in various fields.

Exploration of Novel Reactivity Patterns

The primary application of this compound has been in Stille cross-coupling reactions to create new carbon-carbon bonds. cmu.educdnsciencepub.com This has been instrumental in the synthesis of bipyridines, terpyridines, and other extended pyridine-based ligands for supramolecular chemistry. cmu.edusci-hub.se However, the full extent of its reactivity remains to be explored.

Future investigations should aim to uncover novel reactivity patterns beyond traditional cross-coupling. This could include exploring its potential in other transition-metal-catalyzed reactions, such as those involving C-H activation or as a precursor to other functional groups. acs.org For instance, the tin-lithium exchange at one or both stannyl (B1234572) positions could provide access to new nucleophilic pyridine (B92270) derivatives with unique reactivity profiles. Understanding the factors that control mono- versus di-functionalization will be crucial for its selective application in complex syntheses. The reactivity of the pyridine nitrogen in the context of the two flanking organometallic groups also warrants further investigation, as it could lead to the development of new types of cooperative catalytic systems. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity. In the context of this compound, computational modeling can provide valuable insights into its electronic structure, reaction mechanisms, and the properties of its derivatives. aacrjournals.org

Future research should increasingly integrate advanced computational modeling to guide the synthesis and design of new molecules and materials. aacrjournals.org Density Functional Theory (DFT) calculations can be used to predict the outcomes of reactions, optimize reaction conditions, and design new catalysts for its transformations. For example, modeling can help in understanding the subtle electronic and steric factors that govern the selectivity of Stille couplings with different electrophiles. osti.gov Furthermore, computational screening of virtual libraries of compounds derived from this compound could accelerate the discovery of new functional materials with desired electronic and optical properties. aacrjournals.org

Integration into Emerging Functional Materials

The ability to introduce a 2,6-disubstituted pyridine unit into various molecular frameworks makes this compound a highly attractive building block for the synthesis of functional materials. nih.govresearchgate.net Pyridine-containing polymers and oligomers have shown promise in applications such as organic light-emitting diodes (OLEDs) and as sensory materials. researchgate.netacs.org

Future research should focus on the strategic integration of this compound into a wider range of emerging functional materials. This includes the synthesis of novel conjugated polymers for organic electronics, where the pyridine unit can act as an electron-deficient component. researchgate.net Its use in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies could lead to materials with tailored porosity, catalytic activity, or sensing capabilities. cmu.edutue.nl The development of new chromophores and fluorophores based on this scaffold could also find applications in bioimaging and diagnostics. researchgate.net

Expanded Utility in Complex Organic Synthesis and Heterocyclic Chemistry

The versatility of this compound as a difunctional building block makes it a powerful tool for the synthesis of complex organic molecules and novel heterocyclic systems. cmu.educhim.it Its ability to participate in sequential or one-pot coupling reactions allows for the rapid construction of intricate molecular architectures. cdnsciencepub.com

Future research should aim to expand the utility of this reagent in the total synthesis of natural products and complex pharmaceuticals. uiowa.edu Its application in the synthesis of new ligand scaffolds for catalysis is another promising avenue. nih.gov Furthermore, the development of new multicomponent reactions involving this compound could provide access to a wide range of previously inaccessible heterocyclic compounds with potential biological activity. chim.it By pushing the boundaries of its application in complex synthesis, chemists can unlock new opportunities for drug discovery and materials science.

Q & A

Q. What are the established synthetic routes for 2,6-Bis(tributylstannyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves stannylation of pyridine derivatives. A common approach is the reaction of 2,6-dihalopyridine with tributylstannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Key parameters include:

- Temperature: 80–100°C in toluene or THF.

- Catalyst loading: 2–5 mol% to minimize side reactions.

- Stoichiometry: Excess tributylstannane (2.2–2.5 equivalents) ensures complete conversion.

Yield optimization requires rigorous exclusion of moisture/oxygen, as tributylstannane is moisture-sensitive. Purification via column chromatography (hexane/ethyl acetate) typically achieves >90% purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirms substitution pattern on the pyridine ring. Tributylstannyl groups appear as distinct multiplets (δ 0.8–1.6 ppm for Sn-CH₂) .

- 119Sn NMR: Directly probes Sn-C bonding (δ −10 to +50 ppm range).

- X-ray crystallography: Resolves steric effects of tributylstannyl groups and confirms planarity of the pyridine core .

- Elemental analysis: Validates stoichiometry (C: ~52%, H: ~8.7%, Sn: ~36%) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to potential release of toxic tin vapors.

- Deactivation: Quench residues with aqueous KF to form insoluble SnF₂ before disposal.

- Storage: Under argon at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do the electronic and steric properties of tributylstannyl groups influence catalytic applications?

Methodological Answer: Tributylstannyl groups act as σ-donors in cross-coupling reactions (e.g., Stille coupling), enhancing reactivity via transmetalation. Steric bulk from butyl chains can:

- Limit substrate scope: Bulky reactants may face accessibility issues.

- Stabilize intermediates: Sn–C bonds reduce oxidative addition barriers in Pd-catalyzed reactions.

Comparative studies with trimethylstannyl analogs show higher yields for tributyl derivatives in aryl-aryl couplings (75–85% vs. 60–70%) due to improved stability .

Q. What challenges arise in purification, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Co-elution of Sn-containing byproducts during chromatography.

Solution: Use silica gel pretreated with triethylamine to reduce Sn adsorption. - Challenge 2: Hydrolysis under ambient conditions.

Solution: Employ anhydrous solvents and Schlenk techniques. - Validation: Monitor via TLC (Rf ~0.6 in hexane/EtOAc 9:1) and confirm absence of SnO₂ peaks via IR (no broad ~3400 cm⁻¹ O-H stretch) .

Q. How is this compound utilized in designing metal-organic frameworks (MOFs) or supramolecular systems?

Methodological Answer: The pyridine core acts as a bridging ligand, while stannyl groups enable post-synthetic modification. For example:

- MOF functionalization: React with Zn(NO₃)₂ to form Sn-Zn clusters, enhancing porosity (surface area >1000 m²/g).

- Luminescent systems: Coordination with lanthanides (e.g., Eu³+) yields red-emitting materials with quantum yields up to 35% .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.